![molecular formula C12H17BrClNO B1440793 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride CAS No. 1219967-92-6](/img/structure/B1440793.png)
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO . It is offered by several suppliers such as Benchchem.
Molecular Structure Analysis
The molecular structure of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenol group . The bromine atom is attached to the second carbon of the phenol ring, and an ethyl group is attached to the fourth carbon .Scientific Research Applications
Biochemistry
In biochemistry, this compound is utilized for its potential as a selective inhibitor or activator of enzymes. It can be used to study enzyme kinetics and understand the biochemical pathways where these enzymes are involved. Its role in modifying proteins or peptides can also be explored to understand protein-protein interactions within the cell .
Pharmacology
Pharmacologically, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride may serve as a precursor for the synthesis of novel pharmacophores. It could be instrumental in the development of new therapeutic agents, particularly in the realm of neuropharmacology , where modulation of neurotransmitter systems is crucial .
Organic Synthesis
In organic synthesis, this chemical serves as a building block for the construction of complex molecules. Its reactive bromo and pyrrolidine groups make it a versatile reagent for forming carbon-nitrogen bonds, which are essential in creating a variety of organic compounds .
Medicinal Chemistry
Within medicinal chemistry, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is valuable for drug design and discovery. It can be used to synthesize compounds with potential biological activity, aiding in the discovery of new drugs with improved efficacy and safety profiles .
Analytical Chemistry
Analytical chemists may employ this compound as a standard or reagent in chromatographic methods or spectrometry. It could be used to calibrate instruments or as a part of a derivatization process to enhance the detection of other substances .
Chemical Engineering
In chemical engineering, this compound’s properties might be harnessed in process optimization, such as in the development of more efficient catalytic systems or in the improvement of reaction conditions for industrial-scale chemical production .
Environmental Science
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride: could be investigated for its environmental impact, particularly in terms of its biodegradability and potential toxicity. Research in this field could lead to safer disposal practices and the development of greener synthetic methods .
Material Science
Lastly, in material science, the compound could be explored for its utility in creating new materials, such as polymers or coatings, with unique properties like enhanced durability or specific interaction with other substances .
Safety and Hazards
properties
IUPAC Name |
3-(2-bromo-4-ethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-2-9-3-4-12(11(13)7-9)15-10-5-6-14-8-10;/h3-4,7,10,14H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDILXJPNPHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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